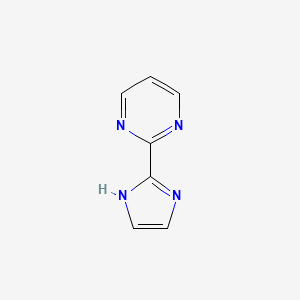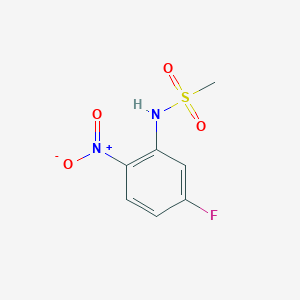
6-Formylnicotinic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-[(2-Carboxyphenyl)amino]-6-formylnicotinic acid has been achieved via the photolysis of 2-Azidobenzoic acid in the presence of weak bases . The reaction was performed via irradiation of a mixture of azide and barium acetate monohydrate (or another acetate) in a 1,4-dioxane–water medium (1:1 v/v) for 1 hour using a low-pressure mercury lamp .Molecular Structure Analysis
The molecular formula of 6-Formylnicotinic acid is C7H5NO3 . The average mass is 151.120 Da and the monoisotopic mass is 151.026947 Da .Wissenschaftliche Forschungsanwendungen
Infrared Spectroscopy and Structural Analysis
6-Formylnicotinic acid and its derivatives are studied extensively in the field of infrared spectroscopy. For instance, van Stipdonk et al. (2014) explored the gas-phase structure of deprotonated 6-hydroxynicotinic acid using infrared multiple-photon dissociation spectroscopy. This research aids in understanding the structural properties of such compounds, which are crucial in industrial applications and the study of N-heterocyclic compound tautomerization (van Stipdonk et al., 2014).
Electrocatalytic Carboxylation
Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, which results in the formation of 6-aminonicotinic acid. This study highlights the potential of using this compound derivatives in carbon dioxide utilization, contributing to sustainable chemical synthesis (Feng et al., 2010).
Pharmacological Research
Abdel‐Aziz et al. (2012) synthesized novel 6-aryl-2-methylnicotinic acid hydrazides and investigated their antiproliferative activity against leukemia cell lines. Such research demonstrates the potential of this compound derivatives in developing new therapeutic agents (Abdel‐Aziz et al., 2012).
Green Chemistry and Catalysis
Zolfigol et al. (2013) reported on the use of isonicotinic acid as a dual and biological organocatalyst in the synthesis of pyranopyrazoles. This study contributes to the development of environmentally friendly catalytic processes in chemical synthesis (Zolfigol et al., 2013).
Photophysical Properties and Material Science
Dogra (2005) conducted studies on the solvatochromism and prototropism of 6-aminonicotinic acid, contributing to the understanding of its photophysical properties. This research is significant in the development of materials with specific optical characteristics (Dogra, 2005).
Electrochemical Studies and Synthesis
Mathieu et al. (1997) explored the electrochemical reduction of isonicotinic acid, providing insights into the reduction mechanisms of compounds like this compound. This research can be instrumental in the electrochemical synthesis of such compounds (Mathieu et al., 1997).
Enzymatic Hydroxylation and Biotechnological Applications
Mizon (1995) discussed a process for producing 6-hydroxynicotinic acid from nicotinic acid using enzymatic hydroxylation. This approach is significant in biotechnological applications where specific hydroxylated derivatives are required (Mizon, 1995).
Bioconjugates and Radi
olabelling ApplicationsMeszaros et al. (2011) studied the use of 6-hydrazinonicotinic acid (HYNIC), an analogue of this compound, as a bifunctional chelator for technetium in bioconjugates. This research provides valuable insights into the use of such compounds in radiolabeling for medical imaging and diagnostics (Meszaros et al., 2011).
Luminescent Hybrid Molecular Materials
Zhao and Yan (2005) demonstrated a novel path for modifying the hydroxyl group of 6-hydroxynicotinic acid to prepare luminescent organic-inorganic hybrid materials. This research is significant for the development of new materials with unique photophysical properties (Zhao & Yan, 2005).
Enzyme Catalysis and Gene Cloning
Nakano et al. (1999) focused on the purification, characterization, and gene cloning of 6-hydroxynicotinate 3-monooxygenase, an enzyme that catalyzes the oxidative decarboxylation of 6-hydroxynicotinate. This study contributes to the understanding of enzyme mechanisms and potential applications in biocatalysis (Nakano et al., 1999).
Safety and Hazards
The safety data sheet for a similar compound, Nicotinic acid, indicates that it causes serious eye irritation and is harmful to aquatic life . Precautionary measures include washing skin thoroughly after handling, avoiding release to the environment, and wearing eye protection . If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . If eye irritation persists, get medical advice or attention .
Wirkmechanismus
Target of Action
It is known that the compound is a product of the rearrangement of 2-azidobenzoic acid
Mode of Action
It is synthesized via the rearrangement of 2-Azidobenzoic acid under irradiation in aqueous-organic media in the presence of acetates of alkali or alkaline earth metals . The exact interaction of 6-Formylnicotinic acid with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
The compound is a product of the rearrangement of 2-Azidobenzoic acid, which is known to be involved in synthetic chemistry for the creation of carbon–nitrogen and nitrogen–heteroatom bonds
Result of Action
As the compound is a product of the rearrangement of 2-Azidobenzoic acid, it may have potential biological activity . .
Biochemische Analyse
Biochemical Properties
6-Formylnicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions . The interaction between this compound and NAD+ can affect the enzymatic activity of dehydrogenases and other NAD±dependent enzymes, thereby influencing metabolic pathways .
Cellular Effects
This compound impacts various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of sirtuins, a family of NAD±dependent deacetylases, which play a role in regulating gene expression and cellular stress responses . Additionally, it affects the production of reactive oxygen species (ROS) and can influence cellular redox states .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. For instance, this compound has been shown to inhibit certain dehydrogenases by competing with NAD+ for binding sites . This inhibition can result in altered metabolic flux and changes in gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects on metabolic processes and cellular function . At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized to form nicotinic acid and other derivatives, which participate in various biochemical reactions . The compound interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are involved in NAD+ biosynthesis . These interactions can influence metabolic flux and the levels of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by monocarboxylate transporters (MCTs), which facilitate the movement of monocarboxylates and related compounds . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The subcellular localization of this compound can affect its activity and function. For example, its presence in the mitochondria can influence mitochondrial metabolism and energy production . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, further modulating its biochemical effects .
Eigenschaften
IUPAC Name |
6-formylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJUGNNSKQHFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295868 | |
| Record name | 6-Formyl-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6542-47-8 | |
| Record name | 6-Formyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6542-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Formyl-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research?
A1: The research presents a novel, one-step synthesis of 2-[(2-Carboxyphenyl)amino]-6-formylnicotinic acid. [] This method utilizes the photolysis of 2-azidobenzoic acid in the presence of weak bases. [] This approach offers a potentially more efficient and streamlined alternative to multi-step synthetic routes.
Q2: Has there been an error reported in the original research describing this synthesis?
A2: Yes, an erratum has been published related to the original research article describing this synthesis. [] While the specific details of the erratum are not provided in the abstract, it highlights the importance of consulting both the original article and any published errata for the most accurate information.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)










